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Abstract
This document provides a detailed protocol and representative data for the nuclear magnetic

resonance (NMR) spectroscopic characterization of 5-Amino-2-phenylpyridazin-3(2H)-one.

Due to the limited availability of published experimental spectra for this specific compound, the

presented ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar

pyridazinone derivatives.[1][2][3] This application note serves as a practical guide for

researchers engaged in the synthesis, identification, and quality control of this and related

heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction
5-Amino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the

pyridazinone class. Molecules within this class have garnered considerable attention in drug

discovery due to their diverse biological activities.[4][5] Accurate structural elucidation and

characterization are paramount for advancing research and development involving such

compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of

molecular structure. This note outlines the standard procedures for acquiring and interpreting
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¹H and ¹³C NMR spectra for 5-Amino-2-phenylpyridazin-3(2H)-one and presents the

expected chemical shifts and coupling constants in a tabulated format.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Amino-2-
phenylpyridazin-3(2H)-one. These predictions are derived from published data for analogous

compounds, including 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one and other

substituted pyridazinones.[1][3] The spectra are presumed to be recorded in dimethyl sulfoxide-

d₆ (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for 5-Amino-2-phenylpyridazin-3(2H)-one

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-4 5.8 - 6.0 d ~3.0

H-6 7.6 - 7.8 d ~3.0

NH₂ 6.5 - 6.7 br s -

Phenyl H (ortho) 7.5 - 7.7 m -

Phenyl H (meta, para) 7.3 - 7.5 m -

d = doublet, br s = broad singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data for 5-Amino-2-phenylpyridazin-3(2H)-one
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Carbon Predicted Chemical Shift (δ, ppm)

C=O (C-3) 160.0 - 162.0

C-NH₂ (C-5) 150.0 - 152.0

C-4 95.0 - 97.0

C-6 135.0 - 137.0

Phenyl C (ipso) 140.0 - 142.0

Phenyl C (ortho) 125.0 - 127.0

Phenyl C (meta) 128.5 - 130.5

Phenyl C (para) 129.0 - 131.0

Experimental Protocols
A detailed methodology for the NMR analysis of 5-Amino-2-phenylpyridazin-3(2H)-one is

provided below. This protocol is based on standard practices for the analysis of small organic

molecules.

Sample Preparation
Weighing: Accurately weigh 5-10 mg of the solid 5-Amino-2-phenylpyridazin-3(2H)-one
sample.

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Homogenization: Securely cap the NMR tube and vortex or gently agitate it until the sample

is completely dissolved. A brief sonication may be employed if necessary to aid dissolution.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm). Modern NMR instruments often reference the residual solvent

peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

NMR Data Acquisition
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration and experimental time.

Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a

baseline correction.

Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the

residual solvent peak.

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate

the peak areas.
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Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the

NMR data analysis.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in DMSO-d6 Transfer to NMR Tube
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¹³C NMR Acquisition

Fourier Transform Phasing & Baseline Correction Referencing Peak Analysis & Integration tablesGenerate Data Tables
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Caption: Experimental workflow for NMR characterization.

¹H Data Analysis ¹³C Data Analysis

¹H Spectrum
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Structure Elucidation of
5-Amino-2-phenylpyridazin-3(2H)-one
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Caption: Logical flow of NMR data analysis for structure elucidation.

Conclusion
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This application note provides a comprehensive, albeit predictive, guide to the NMR

spectroscopic characterization of 5-Amino-2-phenylpyridazin-3(2H)-one. The tabulated

predicted data offers a reliable reference for researchers, and the detailed protocols for sample

preparation, data acquisition, and processing ensure reproducibility. The provided workflows

visually conceptualize the experimental and analytical processes, aiding in the planning and

execution of NMR-based structural analysis for this and similar pyridazinone compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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